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Cat. No.: B15552975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a comprehensive guide for the covalent labeling of antibodies with

Cyanine7 (Cy7) succinimidyl ester (SE), a non-sulfonated, near-infrared (NIR) fluorescent dye.

Cy7 is an ideal fluorophore for a wide range of applications, including immunofluorescence,

flow cytometry, Western blotting, and in vivo imaging, due to its excitation and emission

maxima in the NIR spectrum (approximately 750 nm and 776 nm, respectively).[1] This spectral

range minimizes autofluorescence from biological samples and allows for deep tissue

penetration.[1]

The protocol details the conjugation of Cy7 SE to primary amines (e.g., lysine residues) on the

antibody, forming a stable amide bond.[1] Key experimental parameters, a detailed step-by-

step protocol, methods for purification of the conjugate, and calculation of the degree of

labeling (DOL) are described to ensure successful and reproducible antibody conjugation.

Key Experimental Parameters
Successful antibody labeling with Cy7 SE is contingent upon several critical parameters. These

parameters should be optimized for each specific antibody and intended application to achieve

the desired degree of labeling without compromising antibody function.
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Parameter
Recommended
Range/Value

Notes

Antibody Concentration 2 - 10 mg/mL

Higher concentrations

generally improve labeling

efficiency.[1][2] The antibody

must be purified and in an

amine-free buffer.

Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)

The reactivity of the NHS ester

with primary amines is pH-

dependent. Lower pH will lead

to protonation of the amino

groups and reduced reactivity.

Dye-to-Antibody Molar Ratio
5:1 to 20:1 (Recommended

starting point: 10:1)

This ratio is critical for

achieving the desired DOL and

should be optimized.

Reaction Time 1 - 2 hours

Incubation time can be

adjusted to control the extent

of labeling.

Reaction Temperature
Room Temperature (20-25°C)

or 37°C

The reaction is typically

performed at room

temperature.

Degree of Labeling (DOL) 2 - 10

The optimal DOL depends on

the specific antibody and its

application. Over-labeling can

lead to fluorescence

quenching and loss of antibody

function.

Experimental Protocols
This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody.

The procedure can be scaled up or down as needed, maintaining the same molar ratios.
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Materials Required
Purified antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

Cy7 SE (non-sulfo)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

Purification/Desalting Column (e.g., Sephadex® G-25)

Spectrophotometer

Antibody Preparation
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody

solution contains primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be

purified. This can be achieved by dialysis against PBS or by using a desalting column.

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction

buffer for optimal labeling.

Dye Preparation
Allow the vial of Cy7 SE to warm to room temperature before opening to prevent moisture

condensation.

Immediately before use, dissolve the Cy7 SE in anhydrous DMSO to a concentration of 10

mg/mL. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used

promptly as the NHS ester is moisture-sensitive.

Antibody Labeling Reaction
In a microcentrifuge tube, add the desired amount of antibody.

Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M

sodium bicarbonate buffer (typically 5-10% of the antibody solution volume).
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Add the calculated amount of the Cy7 SE stock solution to the antibody solution while gently

vortexing. A common starting molar excess ratio is 10:1 (dye:antibody).

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle

mixing during incubation can enhance conjugation efficiency.

Purification of the Labeled Antibody
It is crucial to remove any unconjugated Cy7 dye from the labeled antibody.

Prepare the Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with

PBS according to the manufacturer's instructions.

Apply the Sample: Carefully apply the reaction mixture to the top of the equilibrated column.

Elute the Conjugate: Elute the column with PBS. The first colored band to elute is the Cy7-

labeled antibody. The free, unconjugated dye will move slower down the column.

Collect Fractions: Collect the fractions containing the labeled antibody.

Data Presentation
Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each antibody

molecule, can be determined spectrophotometrically.

Measure Absorbance: Measure the absorbance of the purified Cy7-labeled antibody at 280

nm (A280) and at the absorbance maximum for Cy7, which is approximately 750 nm (Amax).

Calculate DOL: Use the following formula to calculate the DOL:

DOL = (Amax × ε_protein) / ((A280 - (Amax × CF)) × ε_dye)

Where:

Amax = Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).

A280 = Absorbance of the conjugate at 280 nm.
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ε_protein = Molar extinction coefficient of the protein at 280 nm (for IgG, this is typically

~210,000 M⁻¹cm⁻¹).

ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum (~200,000

M⁻¹cm⁻¹).

CF = Correction factor for the absorbance of the dye at 280 nm (A280 of the free dye /

Amax of the free dye). For Cy7, this is typically around 0.05.

Storage of Labeled Antibody
Short-term storage: Store the labeled antibody at 4°C, protected from light.

Long-term storage: For long-term storage, aliquot the labeled antibody and store at -20°C or

-80°C. Adding a cryoprotectant such as glycerol to a final concentration of 50% can prevent

damage from freezing. Avoid repeated freeze-thaw cycles.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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